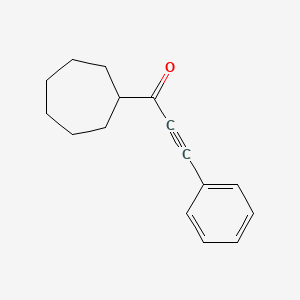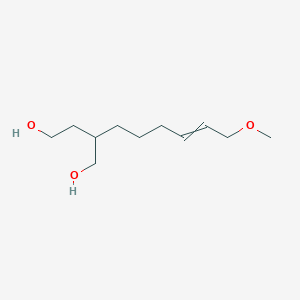![molecular formula C14H8BrF3N2 B12611027 2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12611027.png)
2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-ブロモフェニル)-6-(トリフルオロメチル)ピラゾロ[1,5-a]ピリジンは、ピラゾロ[1,5-a]ピリジンファミリーに属する複素環式化合物です。この化合物は、ピラゾロ[1,5-a]ピリジンコアの2位にブロモフェニル基、6位にトリフルオロメチル基を有する特徴があります。ピラゾロ[1,5-a]ピリジンは、その多様な生物活性により、医薬品化学において重要な役割を果たすことが知られています。
準備方法
合成経路および反応条件
2-(3-ブロモフェニル)-6-(トリフルオロメチル)ピラゾロ[1,5-a]ピリジンの合成は、さまざまな方法で達成できます。効率的な経路の1つは、塩基触媒による[3 + 2]-環状付加戦略です。 この方法は、塩基性条件下で(E)-β-ヨードビニルスルホンと1-アミノピリジニウムヨージドを使用し、ピラゾロ[1,5-a]ピリジンコアを形成します 。この反応は、通常、炭酸カリウム(K₂CO₃)を塩基として存在させることで行われ、環状付加と脱スルホン化を促進します。
別の方法は、ニトロアルケンとin situで生成されたピリジニウムイミンとの銅触媒による酸化[3 + 2]-環状付加です 。この反応は、酢酸銅(Cu(OAc)₂)を触媒として使用し、酸化条件下で進行して、目的のピラゾロ[1,5-a]ピリジン誘導体を形成します。
工業的製造方法
2-(3-ブロモフェニル)-6-(トリフルオロメチル)ピラゾロ[1,5-a]ピリジンの工業的製造は、上記の合成経路のスケールアップを伴う可能性があります。方法の選択は、収率、コスト、環境への配慮などの要因に依存します。 塩基触媒による[3 + 2]-環状付加戦略は、幅広い基質範囲と良好な官能基許容性があるため、有利です .
化学反応解析
反応の種類
2-(3-ブロモフェニル)-6-(トリフルオロメチル)ピラゾロ[1,5-a]ピリジンは、さまざまな種類の化学反応を受けます。これらには、次のものが含まれます。
置換反応: ブロモフェニル基は、求核置換反応に関与する可能性があります。
酸化反応: ピラゾロ[1,5-a]ピリジンコアは、特定の条件下で酸化を受ける可能性があります。
環状付加反応: この化合物は、環状付加反応に関与して、より複雑な複素環構造を形成する可能性があります。
一般的な試薬と条件
求核置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれ、この反応は通常、極性非プロトン性溶媒中で行われます。
酸化: 過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)などの試薬を、酸性または塩基性条件下で使用できます。
環状付加: ニトロアルケンやピリジニウムイミンなどの試薬は、酢酸銅(Cu(OAc)₂)などの触媒存在下、酸化条件下で使用されます.
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件に依存します。たとえば、求核置換反応は、さまざまな置換誘導体をもたらす可能性があり、酸化は、酸化されたピラゾロ[1,5-a]ピリジン誘導体の形成につながる可能性があります。
科学研究への応用
2-(3-ブロモフェニル)-6-(トリフルオロメチル)ピラゾロ[1,5-a]ピリジンは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、その生物活性により、治療薬としての可能性について研究されています。
ケミカルバイオロジー: これは、生物学的プロセスや分子相互作用を研究するためのプローブとして使用されています。
材料科学: この化合物のユニークな構造的特徴により、特定の特性を持つ新規材料の開発の候補となります。
製薬業界: これは、薬剤開発における可能性のある用途、および新規医薬品の合成のためのリード化合物として調査されています。
化学反応の分析
Types of Reactions
2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The pyrazolo[1,5-a]pyridine core can undergo oxidation under specific conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation can lead to the formation of oxidized pyrazolo[1,5-a]pyridine derivatives.
科学的研究の応用
2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Chemical Biology: It is used as a probe to study biological processes and molecular interactions.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Pharmaceutical Industry: It is explored for its potential use in drug development and as a lead compound for the synthesis of new pharmaceuticals.
作用機序
2-(3-ブロモフェニル)-6-(トリフルオロメチル)ピラゾロ[1,5-a]ピリジンの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらします。正確な分子標的と経路は、特定の生物学的コンテキストと化合物の構造的特徴によって異なります。
類似化合物の比較
類似化合物
2-フェニル-6-(トリフルオロメチル)ピラゾロ[1,5-a]ピリジン: 臭素置換基がありません。これは、反応性と生物活性を影響を与える可能性があります。
2-(3-クロロフェニル)-6-(トリフルオロメチル)ピラゾロ[1,5-a]ピリジン: 臭素の代わりに塩素置換基が含まれており、化学的および生物学的特性が異なります。
2-(3-ブロモフェニル)-6-メチルピラゾロ[1,5-a]ピリジン: トリフルオロメチル基の代わりにメチル基が含まれており、化学的挙動と用途に影響を与える可能性があります。
独自性
2-(3-ブロモフェニル)-6-(トリフルオロメチル)ピラゾロ[1,5-a]ピリジンは、ブロモフェニル基とトリフルオロメチル基の両方の存在により、独自性があります。これらの置換基は、異なる化学反応性と生物活性を付与し、この化合物をさまざまな科学研究への応用における貴重なツールにします。
類似化合物との比較
Similar Compounds
2-Phenyl-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine: Lacks the bromine substituent, which can affect its reactivity and biological activity.
2-(3-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine: Contains a chlorine substituent instead of bromine, leading to different chemical and biological properties.
2-(3-Bromophenyl)-6-methylpyrazolo[1,5-a]pyridine: Has a methyl group instead of a trifluoromethyl group, which can influence its chemical behavior and applications.
Uniqueness
2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine is unique due to the presence of both bromophenyl and trifluoromethyl groups. These substituents confer distinct chemical reactivity and biological activity, making the compound a valuable tool in various scientific research applications.
特性
分子式 |
C14H8BrF3N2 |
|---|---|
分子量 |
341.13 g/mol |
IUPAC名 |
2-(3-bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C14H8BrF3N2/c15-11-3-1-2-9(6-11)13-7-12-5-4-10(14(16,17)18)8-20(12)19-13/h1-8H |
InChIキー |
CTOTWCZCLHKQIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C2=NN3C=C(C=CC3=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5'-Bis{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-2,2'-bipyrazine](/img/structure/B12610952.png)
![1H-Indazole-3-carboxamide, 1-(3-amino-1,2-benzisoxazol-5-yl)-6-[4-[2-[(dimethylamino)methyl]-3-pyridinyl]-2-fluorophenyl]-7-fluoro-](/img/structure/B12610960.png)

![4,7-Benzothiazoledione, 6-[(4-chlorophenyl)thio]-2,5-dimethyl-](/img/structure/B12610964.png)
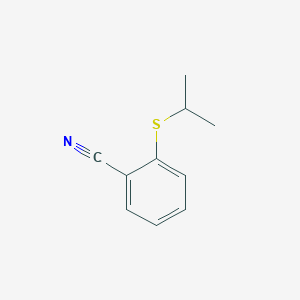
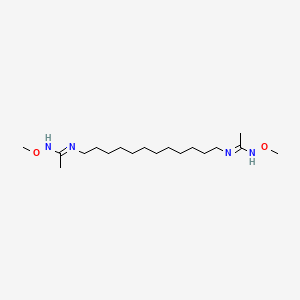
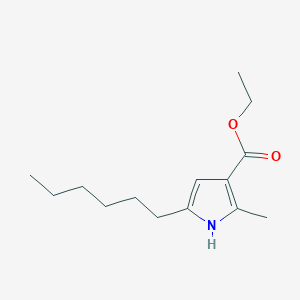
![1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12610995.png)
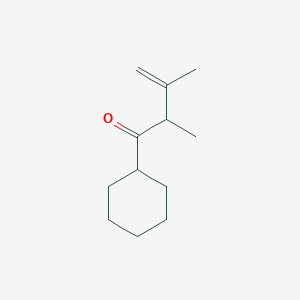

![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B12611005.png)
